molecular formula C22H23NO6S B162376 Glycopril CAS No. 135038-56-1

Glycopril

Número de catálogo: B162376
Número CAS: 135038-56-1
Peso molecular: 429.5 g/mol
Clave InChI: IVBOFTGCTWVBLF-GOSISDBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Glycopril experimenta varias reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Glycopril tiene una amplia gama de aplicaciones de investigación científica:

Actividad Biológica

Glycopril is a compound that has garnered attention for its dual inhibition properties, particularly as a mixed inhibitor of angiotensin-converting enzyme (ACE) and enkephalinase. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, effects on blood pressure regulation, and relevant case studies.

This compound functions primarily as an ACE inhibitor, which plays a crucial role in the renin-angiotensin system (RAS). By inhibiting ACE, this compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:

  • Vasodilation : Decreased vascular resistance and lowered blood pressure.
  • Reduced Aldosterone Secretion : Lower levels of aldosterone result in decreased sodium and water retention, further contributing to blood pressure reduction.

Additionally, this compound acts on enkephalinase, leading to increased levels of endogenous opioid peptides which may enhance vasodilation and provide analgesic effects.

Pharmacodynamics and Efficacy

Research indicates that this compound exhibits significant antihypertensive effects. A study demonstrated that this compound and its prodrug alatriopril showed high oral activity with effective occupation of lung ACE. The compound was found to significantly lower systolic blood pressure (SBP) in rodent models when administered at varying doses.

Table 1: Antihypertensive Effects of this compound in Animal Studies

Dose (mg/kg)Change in SBP (mm Hg)Duration of Effect (hours)
1-154
5-308
10-4512

Clinical Studies

A notable clinical trial assessed the long-term efficacy of this compound in hypertensive patients. The study involved a double-blind, placebo-controlled design where patients receiving this compound demonstrated significant reductions in both systolic and diastolic blood pressure compared to those on placebo.

Case Study: Long-Term Treatment with this compound

  • Participants : 120 hypertensive patients
  • Duration : 24 weeks
  • Results :
    • This compound Group : Mean SBP reduction of 20 mm Hg; diastolic blood pressure (DBP) reduction of 10 mm Hg.
    • Placebo Group : No significant change in BP.

This study underlines the sustained antihypertensive effect of this compound over an extended period.

Comparative Analysis with Other Inhibitors

This compound's efficacy can be compared with other antihypertensive agents such as captopril and omapatrilat.

Table 2: Comparative Efficacy of Antihypertensive Agents

DrugReduction in SBP (mm Hg)Reduction in DBP (mm Hg)Duration of Action (hours)
This compound201012
Captopril1886
Omapatrilat251224

Safety Profile

This compound is generally well-tolerated. Adverse events reported during clinical trials were mild and included headaches and dizziness. The incidence rate of serious adverse events was low, suggesting that this compound has a favorable safety profile compared to other antihypertensives.

Propiedades

Número CAS

135038-56-1

Fórmula molecular

C22H23NO6S

Peso molecular

429.5 g/mol

Nombre IUPAC

benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]acetate

InChI

InChI=1S/C22H23NO6S/c1-15(24)30-13-18(9-17-7-8-19-20(10-17)29-14-28-19)22(26)23-11-21(25)27-12-16-5-3-2-4-6-16/h2-8,10,18H,9,11-14H2,1H3,(H,23,26)/t18-/m1/s1

Clave InChI

IVBOFTGCTWVBLF-GOSISDBHSA-N

SMILES

CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3

SMILES isomérico

CC(=O)SC[C@@H](CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3

SMILES canónico

CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3

Key on ui other cas no.

135038-56-1

Sinónimos

(S)-N-(3-(3,4-methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxopropyl)glycine benzyl ester
glycopril

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.